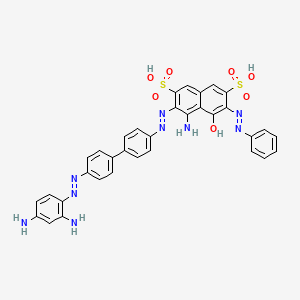
Direct Black 38 (free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Direct Black 38 (free acid) involves several steps. The primary synthetic route includes the double nitration of 4-(4-aminophenyl)benzenamine under acidic conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then diazotized with aniline under alkaline conditions and coupled again with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The final product is obtained by coupling with benzene-1,3-diamine .
Analyse Chemischer Reaktionen
Direct Black 38 (free acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Direct Black 38 (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of Direct Black 38 (free acid) involves the induction of unscheduled DNA synthesis and the formation of micronuclei in bone marrow cells. The compound promotes the degradation of transferrin receptor-1, which plays a crucial role in iron metabolism. This degradation is mediated through specific molecular pathways that involve the binding of the compound to the receptor, leading to its internalization and subsequent degradation .
Vergleich Mit ähnlichen Verbindungen
Direct Black 38 (free acid) is unique due to its specific chemical structure and properties. Similar compounds include other azo dyes such as:
- Direct Red 81
- Direct Yellow 28
- Direct Black 22
- Direct Blue 106
- Direct Blue 199
These compounds share similar chromophoric groups but differ in their specific applications and chemical properties .
Eigenschaften
CAS-Nummer |
22244-14-0 |
|---|---|
Molekularformel |
C34H27N9O7S2 |
Molekulargewicht |
737.8 g/mol |
IUPAC-Name |
4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H27N9O7S2/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50) |
InChI-Schlüssel |
ATFARZXNCCWOKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


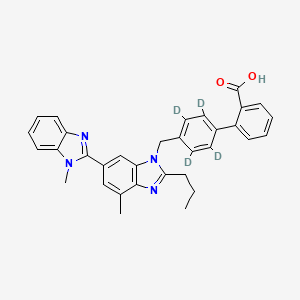

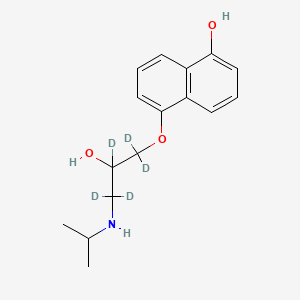
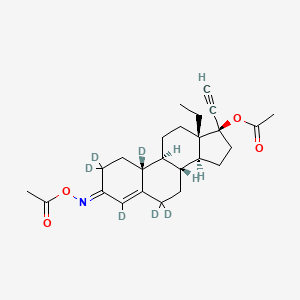
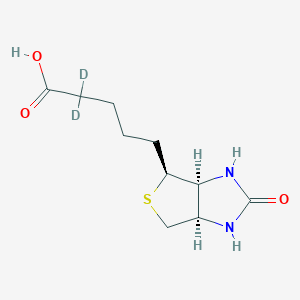



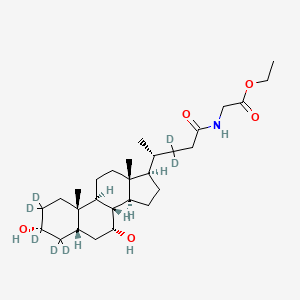
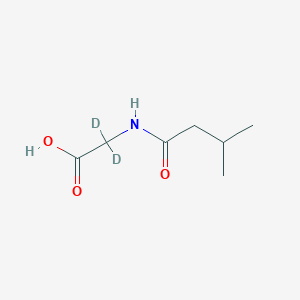


![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
